2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is an antidiabetic compound belonging to the biguanide family. It is primarily used to combat hyperglycemia by improving insulin sensitivity. This compound has gained significant attention due to its potential benefits in managing blood sugar levels in diabetic patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves the reaction of guanidine with various organic compounds under controlled conditions. The process typically includes:
Reaction with Cyanoguanidine: Guanidine reacts with cyanoguanidine in the presence of a catalyst to form biguanide.
Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the reaction under controlled temperature and pressure.
Continuous Flow Systems: Continuous flow systems are employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other active compounds.
Substitution: this compound can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have potential therapeutic applications.
Scientific Research Applications
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other biguanide compounds.
Biology: Studied for its effects on cellular metabolism and insulin sensitivity.
Medicine: Widely used in the treatment of type 2 diabetes due to its ability to improve insulin sensitivity and lower blood glucose levels.
Industry: Employed in the production of antidiabetic medications and as a research tool in pharmaceutical development .
Mechanism of Action
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine exerts its effects by improving insulin sensitivity in cells. It targets the insulin receptor pathways, enhancing glucose uptake and utilization. The molecular targets include:
Insulin Receptors: this compound binds to insulin receptors, enhancing their activity.
Glucose Transporters: It increases the expression of glucose transporters on cell membranes, facilitating glucose uptake.
AMP-Activated Protein Kinase (AMPK): This compound activates AMPK, a key regulator of cellular energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Metformin: Another biguanide compound used in diabetes treatment.
Phenformin: A biguanide with similar antidiabetic properties but higher toxicity.
Buformin: Similar to 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Unlike Phenformin, this compound has a lower risk of lactic acidosis, making it a safer option for long-term use .
Properties
CAS No. |
25672-33-7 |
---|---|
Molecular Formula |
C12H18ClN5O3 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C8H7ClO3.C4H11N5/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-9(2)4(7)8-3(5)6/h1-4H,5H2,(H,10,11);1-2H3,(H5,5,6,7,8) |
InChI Key |
YMCZETULMSWVBI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl |
25672-33-7 | |
Synonyms |
Glucinan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.